1-benzyl-2-nitro-1-nitrosoguanidine
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Overview
Description
1-Benzyl-2-nitro-1-nitrosoguanidine is a chemical compound that belongs to the nitroguanidine family It is characterized by the presence of a benzyl group attached to a nitro and nitroso-substituted guanidine moiety
Preparation Methods
The synthesis of 1-benzyl-2-nitro-1-nitrosoguanidine typically involves the nitration and nitrosation of guanidine derivatives. One common method includes the reaction of benzylguanidine with nitric acid and nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, and the product is isolated through crystallization or extraction techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Benzyl-2-nitro-1-nitrosoguanidine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: Oxidative reactions can further modify the compound, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-nitro-1-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound has been studied for its potential mutagenic and carcinogenic properties.
Medicine: While not commonly used as a drug, its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-benzyl-2-nitro-1-nitrosoguanidine involves its interaction with biological molecules, primarily through the formation of reactive intermediates. The nitro and nitroso groups can undergo redox reactions, generating reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, leading to mutagenesis and cytotoxicity . The compound’s ability to generate ROS and interact with cellular components makes it a valuable tool in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
1-Benzyl-2-nitro-1-nitrosoguanidine can be compared with other nitroguanidine derivatives, such as:
1-Methyl-3-nitro-1-nitrosoguanidine: Similar in structure but with a methyl group instead of a benzyl group.
1-Hexyl-2-nitro-1-nitrosoguanidine: Contains a hexyl group, offering different solubility and reactivity properties.
Nitroguanidine: The parent compound, used extensively in explosives and propellants due to its high energy content.
The uniqueness of this compound lies in its benzyl group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
5461-82-5 |
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Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
1-benzyl-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C8H9N5O3/c9-8(10-13(15)16)12(11-14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
InChI Key |
SMYKVVLMBLTJKU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(/C(=N/[N+](=O)[O-])/N)N=O |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=N[N+](=O)[O-])N)N=O |
Origin of Product |
United States |
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